

Application Note: Analysis of Dadahol A by HPLC-UV

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Compound of Interest		
Compound Name:	Dadahol A	
Cat. No.:	B1631321	Get Quote

Introduction

Dadahol A is a neolignan derivative isolated from the branches of Morus alba L.[1] It has garnered interest in the pharmaceutical and natural product research fields. As with any compound intended for further development, a reliable analytical method for its quantification is crucial. High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection is a robust and widely used technique for the analysis of organic molecules.[2][3][4] This application note details a validated HPLC-UV method for the quantitative analysis of **Dadahol A**.

Principle of HPLC-UV

High-Performance Liquid Chromatography (HPLC) separates components of a mixture based on their differential distribution between a stationary phase (the column) and a mobile phase (the solvent).[3][5] The separation is driven by the physicochemical properties of the analyte, such as polarity and size.[5] Following separation, the analyte passes through a UV detector. The UV detector measures the absorbance of ultraviolet light by the analyte at a specific wavelength.[2][6] According to the Beer-Lambert Law, the absorbance is directly proportional to the concentration of the analyte, allowing for its quantification.[5]

Chemical Properties of Dadahol A

Molecular Formula: C39H38O12[7]

Molecular Weight: 698.7 g/mol [1][7]



 Structure: Dadahol A possesses chromophores within its structure, making it suitable for UV detection.

Experimental Protocol Apparatus and Materials

- HPLC System: Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column compartment, and variable wavelength UV detector.
- Chromatographic Data System (CDS): OpenLab CDS or equivalent.
- Analytical Balance: Mettler Toledo XPE205 or equivalent.
- Ultrasonic Bath: Branson 5800 or equivalent.
- Volumetric flasks, pipettes, and other standard laboratory glassware.
- Syringe filters: 0.45 μm PTFE.

Reagents and Standards

- Dadahol A Reference Standard: Purity ≥98%[1]
- · Acetonitrile (ACN): HPLC grade.
- Methanol (MeOH): HPLC grade.
- Water: HPLC grade, purified by a Milli-Q system or equivalent.
- Formic Acid: LC-MS grade.

Chromatographic Conditions



Parameter	Condition
Column	C18 reverse-phase column (4.6 x 150 mm, 5 μm)
Mobile Phase A	0.1% Formic Acid in Water
Mobile Phase B	0.1% Formic Acid in Acetonitrile
Gradient Elution	0-2 min: 30% B, 2-15 min: 30-70% B, 15-18 min: 70-30% B, 18-20 min: 30% B
Flow Rate	1.0 mL/min
Column Temperature	30 °C
Injection Volume	10 μL
Detection Wavelength	280 nm
Run Time	20 minutes

Preparation of Solutions

- Standard Stock Solution (1000 μg/mL): Accurately weigh 10 mg of **Dadahol A** reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
- Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with methanol to obtain concentrations ranging from 1 μg/mL to 100 μg/mL.
- Sample Preparation: The sample preparation protocol will depend on the matrix. For a simple matrix, dissolve the sample in methanol to achieve a concentration within the calibration range and filter through a 0.45 μm syringe filter before injection.

Method Validation

The developed method was validated according to established guidelines for analytical method validation.[8][9] The validation parameters included specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).

Data Summary



Validation Parameter	Result
Specificity	No interference from blank at the retention time of Dadahol A.
Retention Time	Approximately 12.5 minutes
Linearity (r²)	> 0.999
Range	1 - 100 μg/mL
Accuracy (% Recovery)	98.5% - 101.2%
Precision (RSD%)	
Repeatability (Intra-day)	< 1.5%
Intermediate Precision (Inter-day)	< 2.0%
Limit of Detection (LOD)	0.2 μg/mL
Limit of Quantification (LOQ)	0.7 μg/mL

Detailed Experimental Protocols for Method Validation Specificity

- Inject a blank (methanol) and a standard solution of **Dadahol A**.
- Acceptance Criteria: The chromatogram of the blank should not show any peak at the retention time of **Dadahol A**.

Linearity

- Prepare at least five concentrations of **Dadahol A** working standards (e.g., 1, 5, 20, 50, 100 $\mu g/mL$).
- Inject each concentration in triplicate.
- Plot a calibration curve of the average peak area versus concentration.



• Acceptance Criteria: The correlation coefficient (r²) should be greater than 0.999.

Accuracy

- Prepare samples spiked with known concentrations of **Dadahol A** at three levels (low, medium, and high).
- Analyze the spiked samples in triplicate.
- · Calculate the percentage recovery.
- Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.

Precision

- Repeatability (Intra-day Precision): Analyze six replicate injections of a standard solution at 100% of the test concentration on the same day.
- Intermediate Precision (Inter-day Precision): Repeat the analysis on a different day with a different analyst.
- Calculate the Relative Standard Deviation (RSD%).
- Acceptance Criteria: RSD should be less than 2.0%.

Limit of Detection (LOD) and Limit of Quantification (LOQ)

- LOD and LOQ can be determined based on the signal-to-noise ratio (S/N) or from the standard deviation of the response and the slope of the calibration curve.
- For S/N method, LOD is typically S/N = 3 and LOQ is S/N = 10.

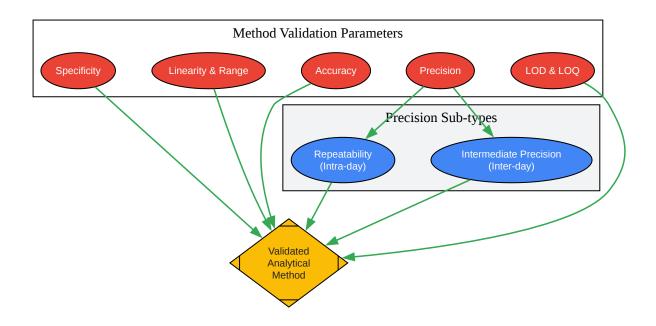
Visualizations





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Caption: Experimental workflow for **Dadahol A** analysis by HPLC-UV.



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Caption: Logical relationship of HPLC-UV method validation parameters.



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